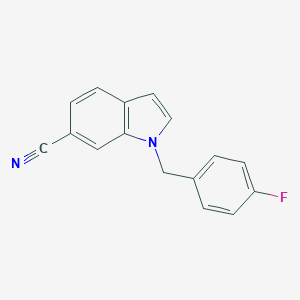
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained popularity in the research industry due to its potential for use in the development of new medications. This compound is a potent agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system of the human body. The purpose of
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile involves the reaction of 4-fluorobenzyl bromide with 1H-indole-6-carbonitrile in the presence of a base to form the desired product.
Starting Materials
4-fluorobenzyl bromide, 1H-indole-6-carbonitrile, Base (such as potassium carbonate or sodium hydroxide), Solvent (such as dimethylformamide or N,N-dimethylacetamide)
Reaction
Step 1: Dissolve 1H-indole-6-carbonitrile in a solvent such as dimethylformamide or N,N-dimethylacetamide., Step 2: Add a base such as potassium carbonate or sodium hydroxide to the solution., Step 3: Slowly add 4-fluorobenzyl bromide to the solution while stirring., Step 4: Heat the reaction mixture to reflux for several hours., Step 5: Allow the reaction mixture to cool to room temperature., Step 6: Extract the product using a suitable solvent such as ethyl acetate or dichloromethane., Step 7: Purify the product using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile has been used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and other disorders. It has also been used in studies to understand the effects of synthetic cannabinoids on the brain and behavior.
Mecanismo De Acción
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile is a potent agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system of the human body. When this compound binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system can lead to a variety of physiological and behavioral effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile has a variety of biochemical and physiological effects. This compound has been shown to have analgesic properties, reducing pain perception in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This compound can be used at low concentrations to achieve significant effects, reducing the amount of compound needed for experiments. However, one limitation of this compound is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body.
Direcciones Futuras
There are many potential future directions for research on 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile. One area of interest is the development of new medications based on this compound, which could have therapeutic applications in the treatment of pain, inflammation, and anxiety. Additionally, further studies are needed to understand the effects of this compound on the brain and behavior, as well as its potential for addiction and abuse. Finally, there is a need for more research on the safety and toxicity of this compound, as well as its potential for long-term effects on the body.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2/c17-15-5-2-12(3-6-15)11-19-8-7-14-4-1-13(10-18)9-16(14)19/h1-9H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRRDHUIAHSPHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

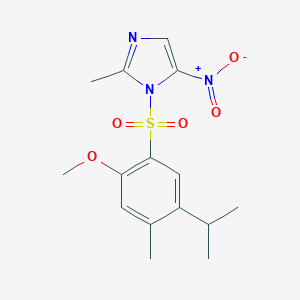
![3,4-Dichloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345997.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345998.png)
![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346001.png)
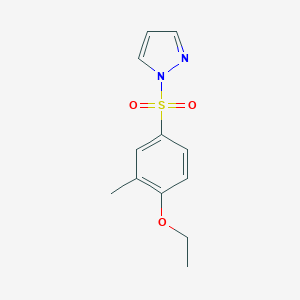
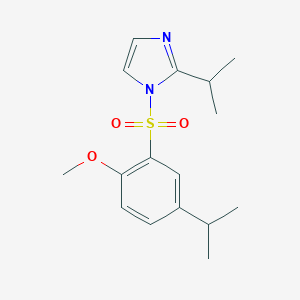


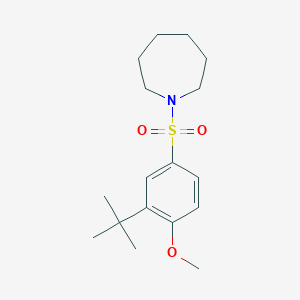
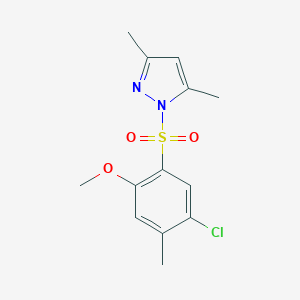
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B346028.png)
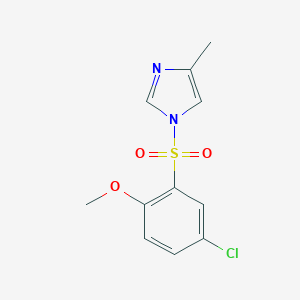
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B346032.png)
![[(3,4-Dichloro-2-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B346034.png)